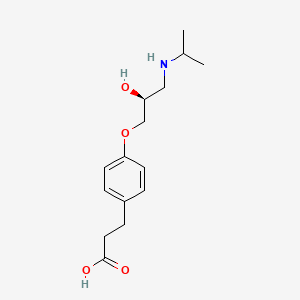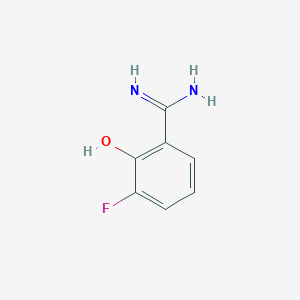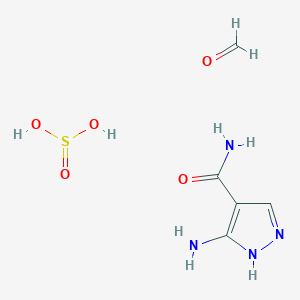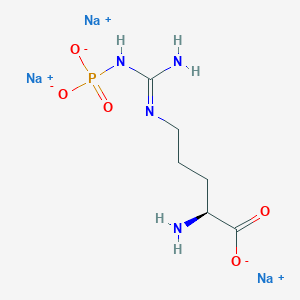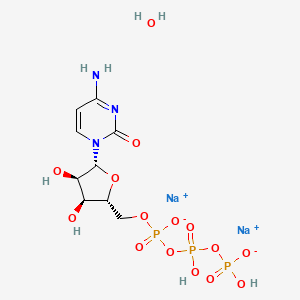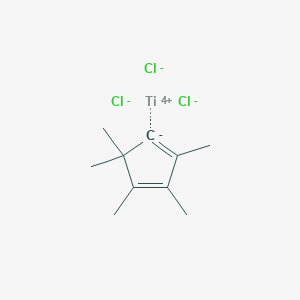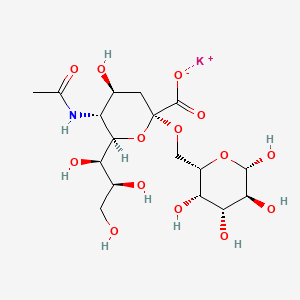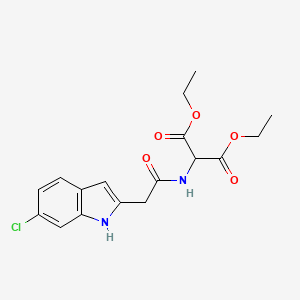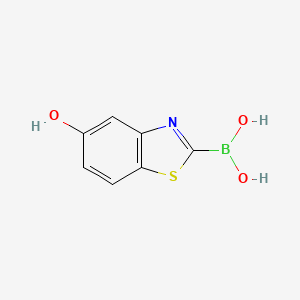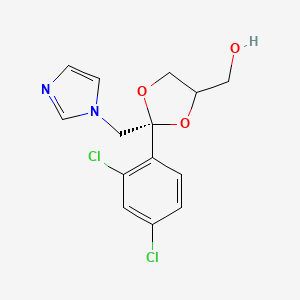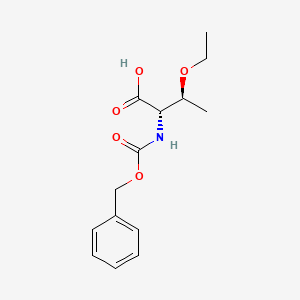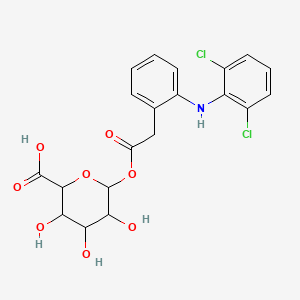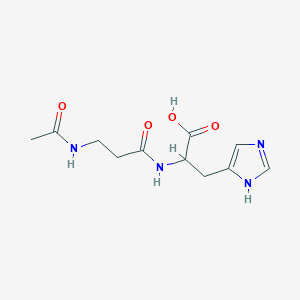
N-Acetyl camosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylcarnosine is a naturally occurring compound chemically related to the dipeptide carnosine. The molecular structure of N-Acetylcarnosine is identical to carnosine, except it carries an additional acetyl group. This acetylation makes N-Acetylcarnosine more resistant to degradation by carnosinase, an enzyme that breaks down carnosine into its constituent amino acids, beta-alanine, and histidine .
准备方法
Synthetic Routes and Reaction Conditions
N-Acetylcarnosine can be synthesized through the acetylation of carnosine. The process involves reacting carnosine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid any degradation of the product .
Industrial Production Methods
In industrial settings, the production of N-Acetylcarnosine involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .
化学反应分析
Types of Reactions
N-Acetylcarnosine undergoes various chemical reactions, including:
Oxidation: N-Acetylcarnosine can be oxidized to form carnosine and other oxidative products.
Reduction: It can be reduced back to carnosine under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions include carnosine, beta-alanine, and histidine. These products are significant in various biochemical pathways and have their own set of applications .
科学研究应用
N-Acetylcarnosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide chemistry and the effects of acetylation on peptide stability.
Biology: N-Acetylcarnosine is studied for its role in muscle tissue and its antioxidant properties.
Medicine: It is an ingredient in eye drops marketed for the prevention and treatment of cataracts. .
Industry: It is used in the formulation of dietary supplements and other health products due to its antioxidant properties
作用机制
N-Acetylcarnosine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in tissues. The acetylation makes it more resistant to enzymatic degradation, allowing it to exert its effects for a longer duration. In the eye, N-Acetylcarnosine penetrates the cornea and is metabolized into carnosine, which then exerts its protective effects on the lens .
相似化合物的比较
Similar Compounds
L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
N-Acetylcysteine: Another acetylated compound with antioxidant properties, used in the treatment of acetaminophen poisoning
Uniqueness
N-Acetylcarnosine is unique due to its acetylation, which enhances its stability and resistance to enzymatic degradation. This makes it particularly effective in applications where prolonged antioxidant activity is desired, such as in the treatment of cataracts .
属性
IUPAC Name |
2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYIFDRRZZKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
